ethyl 2-(2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Description
The compound is a complex organic molecule that includes several interesting moieties, including a pyrimidine ring and a thiophene ring . Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms, and they are an integral part of DNA and RNA . Thiophenes are five-membered rings containing one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrimidine ring is a six-membered ring with two nitrogen atoms . The thiophene ring is a five-membered ring with one sulfur atom .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and varied, depending on the specific conditions and reagents used . The presence of multiple functional groups provides many sites for potential reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Pyrimidines are generally weaker bases than pyridine and are soluble in water .Future Directions
Properties
IUPAC Name |
ethyl 2-[2-[[1-(4-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4S2/c1-4-34-24(33)19-16-6-5-7-18(16)36-23(19)28-21(31)14(3)35-25-27-20-17(22(32)29-25)12-26-30(20)15-10-8-13(2)9-11-15/h8-12,14H,4-7H2,1-3H3,(H,28,31)(H,27,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRKUPUBRUVEKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)SC3=NC4=C(C=NN4C5=CC=C(C=C5)C)C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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